molecular formula C20H18Cl2N2O3S2 B2602293 4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide CAS No. 923498-52-6

4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide

Cat. No.: B2602293
CAS No.: 923498-52-6
M. Wt: 469.4
InChI Key: WISZASFOTNCPBQ-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide is a novel synthetic compound designed for advanced pharmaceutical and biological research. It features a hybrid structure incorporating a thiazole ring and a benzenesulfonamide moiety, both of which are privileged scaffolds in medicinal chemistry known to confer significant bioactive properties . The 2,4-dichlorophenyl substituent on the thiazole ring is a key structural feature that can enhance molecular rigidity and influence binding interactions with biological targets . The benzylsulfonyl chain attached to the butanamide linker contributes to the molecule's polarity and may impact its pharmacokinetic profile. This compound is of high interest for investigating new therapeutic agents, particularly in the fields of infectious diseases and inflammation. Thiazole-sulfonamide hybrids have demonstrated promising biological activities in recent studies. Specifically, such compounds have been explored for their potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria . Furthermore, structurally analogous thiazole derivatives have shown significant anti-inflammatory and analgesic activity by selectively inhibiting key enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . The presence of the sulfonamide group also suggests potential for carbonic anhydrase inhibition, which is a validated target for antimicrobial agents . Researchers can utilize this high-purity compound as a reference standard, a building block for further chemical synthesis, or a lead compound in biological screening assays. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-benzylsulfonyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3S2/c21-15-8-9-16(17(22)11-15)18-12-28-20(23-18)24-19(25)7-4-10-29(26,27)13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISZASFOTNCPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the benzylsulfonyl and dichlorophenyl groups. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions using 2,4-dichlorobenzene as a starting material.

    Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group can be attached through sulfonylation reactions using benzylsulfonyl chloride and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Research has indicated that compounds with thiazole and benzylsulfonyl moieties exhibit significant biological activities, including anti-inflammatory and anticancer properties. The specific compound has been evaluated for its effectiveness against various cancer cell lines.

Anticancer Properties

  • Mechanism of Action : The compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. Studies have shown that derivatives of thiazole can target multiple pathways involved in cancer proliferation and survival.
  • Case Studies :
    • A recent study highlighted the synthesis of similar thiazole derivatives that demonstrated potent antiproliferative effects on human lung cancer cell lines (A431, A549, H1299), suggesting that the compound could have similar efficacy .
    • Another investigation into benzothiazole derivatives indicated that modifications to the benzothiazole nucleus enhanced anticancer activity, supporting the potential of this compound as a lead structure for further drug development .

Anti-inflammatory Effects

The compound's structure suggests it may modulate inflammatory responses. Inflammatory pathways are critical in various diseases, including cancer, making anti-inflammatory agents valuable in therapeutic strategies.

Research Insights

  • Compounds with similar structures have been reported to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential utility in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide typically involves multi-step organic reactions, including the formation of thiazole rings and subsequent functionalization. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations

Sulfonyl Group Modifications
  • 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (CAS: 328015-35-6): This analog replaces the benzylsulfonyl group with a 4-methylphenylsulfonyl group.
  • N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) :
    Features a dichlorophenylsulfonyl group but incorporates a piperidine-carboxamide scaffold instead of a butanamide chain. This modification may influence pharmacokinetics due to increased rigidity .

Table 1: Sulfonyl Group Comparisons

Compound Sulfonyl Group Key Structural Feature
Target Compound Benzylsulfonyl Flexible butanamide linker
4–20 2,4-Dichlorophenyl Piperidine-carboxamide scaffold
CAS 328015-35-6 4-Methylphenyl Methyl substitution on aryl
Amide Linker Variations
  • 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13): Replaces the butanamide with an acetamide chain and introduces a coumarin moiety. The shorter acetamide linker may reduce conformational flexibility, impacting target binding .

Table 2: Amide Linker Comparisons

Compound Amide Chain Additional Functional Group
Target Compound Butanamide None
Compound 13 Acetamide Coumarin (2-oxo-2H-chromen)

Biological Activity

The compound 4-(benzylsulfonyl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)butanamide is a novel synthetic derivative that incorporates both thiazole and sulfonamide moieties. This structure is significant due to the known biological activities associated with these functional groups, particularly in antibacterial and anticancer applications. This article reviews the current understanding of the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound can be characterized by its molecular formula C16H16Cl2N2O2SC_{16}H_{16}Cl_2N_2O_2S and its structural formula represented as follows:

Structure C1 CC C C C1 CNC2 NC CS2 C3 C C C C C3 Cl Cl\text{Structure }\text{C1 CC C C C1 CNC2 NC CS2 C3 C C C C C3 Cl Cl}

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing thiazole and sulfonamide groups. These compounds often act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria. The inhibition of DHPS leads to bacteriostatic effects, preventing bacterial cell division.

Table 1: Antibacterial Activity Data

Compound NameConcentration (mM)Zone of Inhibition (mm)
E. coli810.5
S. aureus7.58
B. subtilis7.59
S. epidermidis76

This table summarizes the zone of inhibition observed against various bacterial strains, demonstrating the compound's effectiveness in inhibiting bacterial growth .

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied, particularly their ability to induce apoptosis in various cancer cell lines. The mechanism often involves interference with cell cycle regulation and induction of oxidative stress.

Case Study: Anticancer Evaluation

A study evaluating a series of thiazole derivatives found that compounds similar to our target compound exhibited significant cytotoxicity against leukemia, melanoma, and breast cancer cell lines. For example, a compound with a similar thiazole structure demonstrated an average logGI(50) value indicative of potent activity against multiple cancer types .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
MCF-7 (Breast)5.5
HCT-116 (Colon)3.8
NCI-H460 (Lung)4.0

This table presents the IC50 values for different cancer cell lines, showcasing the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is heavily influenced by their structural features. The presence of electron-withdrawing groups like chlorine enhances lipophilicity and bioavailability, which are critical for effective drug action. Studies suggest that para-substituted phenyl groups significantly contribute to the overall potency of these compounds .

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